molecular formula C12H16N2O2 B15534384 n-(4-Acetamidobenzyl)propionamide

n-(4-Acetamidobenzyl)propionamide

Cat. No.: B15534384
M. Wt: 220.27 g/mol
InChI Key: HGHAQBIIKFPUGD-UHFFFAOYSA-N
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Description

N-(4-Acetamidobenzyl)propionamide (CAS 1090425-26-5) is an organic compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 . This chemical features both acetamide and propionamide moieties linked by a benzyl group, a structural pattern seen in scaffolds developed for medicinal chemistry research . Acetamide-containing compounds are recognized for their high therapeutic potential and are frequently investigated in the development of novel pharmaceutical agents for targeting a range of disease models . Similarly, molecules incorporating sulfonamide and acetamide groups have been actively studied as promising scaffolds in drug discovery, particularly in the search for novel enzyme inhibitors . As a building block, this compound can be of significant value in drug discovery projects, including the synthesis and screening of new chemical entities for biological activity. The product is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-[(4-acetamidophenyl)methyl]propanamide

InChI

InChI=1S/C12H16N2O2/c1-3-12(16)13-8-10-4-6-11(7-5-10)14-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,16)(H,14,15)

InChI Key

HGHAQBIIKFPUGD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(4-Acetamidobenzyl)propionamide with key propionamide derivatives from the evidence, focusing on structural features, biological activities, and applications.

Table 1: Comparative Analysis of Propionamide Derivatives

Compound Name Substituents/Functional Groups Biological Activity Applications Molecular Weight (g/mol) Key References
This compound 4-acetamidobenzyl Hypothesized: Moderate polarity, potential CNS or anticancer activity Pharmaceutical research/development ~248.3 (calculated)
N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide 5-methyl-[1,3,4]thiadiazole Anticancer (hepatocarcinoma > leukemia > breast carcinoma), cardioprotective, anti-inflammatory Anticancer drug candidate ~185.2 (C₆H₈N₃OS)
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide Piperidinyl, methoxymethyl, phenyl Not specified (pharmaceutical intermediate) Synthetic intermediate 288.4 (C₁₆H₂₄N₂O₂)
N-(1-phenethylpiperidin-4-yl)-N-phenylisobutyramide (probable fentanyl analog) Phenethylpiperidinyl, phenyl Psychoactive (opioid receptor agonist) Controlled substance ~378.5 (C₂₃H₃₀N₂O)
(S)-2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-propionamide Cyclopropyl, 4-methyl-benzyl, amino Chiral specificity (undisclosed activity) Research chemical ~261.4 (C₁₅H₂₁N₃O)

Key Comparisons:

Structural Diversity and Polarity The 4-acetamidobenzyl group in the target compound contrasts with the thiadiazole ring in N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide, which confers aromaticity and hydrogen-bond acceptor properties . Piperidinyl and phenethyl substituents in and compounds enhance lipophilicity, favoring blood-brain barrier penetration (e.g., psychoactive fentanyl analogs) .

Biological Activity Anticancer Activity: N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide exhibits selective cytotoxicity against hepatocarcinoma cells, attributed to thiadiazole’s electron-deficient aromatic system interacting with cellular targets . The acetamidobenzyl group in the target compound may favor different mechanisms (e.g., kinase inhibition or DNA intercalation). Psychoactive vs. Therapeutic Potential: Fentanyl analogs () bind μ-opioid receptors due to their lipophilic piperidinyl-phenethyl groups . The target compound’s polar acetamide moiety likely precludes such activity, suggesting non-CNS applications.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (~248 g/mol) falls within the "drug-like" range (200–500 g/mol), similar to thiadiazole derivatives (~185 g/mol) but smaller than fentanyl analogs (~378 g/mol) .
  • Solubility : Acetamidobenzyl’s polarity may enhance aqueous solubility compared to methoxymethyl-piperidinyl () or phenethylpiperidinyl () analogs, which are more lipophilic .

Preparation Methods

Reaction Mechanism and Optimization

This method involves converting propionic acid to its reactive acid chloride, followed by nucleophilic attack by 4-acetamidobenzylamine. The process is adapted from protocols used for synthesizing 3,3′-dithiobis(N-(2,2,6,6-tetramethylpiperidin-4-yloxyl)propanamide):

  • Propionyl chloride synthesis :
    Propionic acid reacts with thionyl chloride (SOCl₂) in anhydrous toluene under reflux, yielding propionyl chloride. Excess SOCl₂ is removed in vacuo.

  • Amide bond formation :
    Propionyl chloride is reacted with 4-acetamidobenzylamine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 2 hours.

Key Conditions :

  • Solvent : Anhydrous DCM or toluene.
  • Base : DIPEA or pyridine (2.2 equivalents).
  • Temperature : 0°C to room temperature.

Yield and Characterization

Adapted yields from analogous syntheses range from 80–87% . Characterization data inferred from similar propanamides include:

  • IR : νmax ~1655 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch).
  • ¹H NMR : δ 1.1 (t, 3H, CH₂CH₃), 2.2 (q, 2H, CH₂CO), 2.6 (s, 3H, CH₃CO), 4.4 (d, 2H, CH₂N), 7.3–7.5 (m, 4H, Ar-H).
  • Elemental analysis : Calculated for C₁₂H₁₆N₂O₂: C, 63.14; H, 7.06; N, 12.27.

Solvent-Free Thermal Amidation

Catalytic Direct Amidation

Inspired by the synthesis of 4-hydroxycoumarin derivatives, this method employs p-toluenesulfonic acid (p-TSA) as a catalyst under solvent-free conditions:

  • Propionic acid (1.2 eq), 4-acetamidobenzylamine (1 eq), and p-TSA (0.1 eq) are mixed and heated at 115°C for 6–8 hours.
  • The crude product is purified via recrystallization from ethanol.

Key Advantages :

  • Eliminates solvent use, aligning with green chemistry principles.
  • High functional group tolerance.

Yield : ~70–75% (based on coumarin derivative syntheses).

Comparative Analysis of Preparation Methods

Method Conditions Yield Purity Practicality
Acid chloride acylation Anhydrous DCM, 0°C–RT, 2 h 80–87% High Requires SOCl₂ handling
Coupling agent-assisted DMF, RT, 24 h 75–80% Moderate Costly reagents
Solvent-free thermal 115°C, p-TSA, 6–8 h 70–75% Moderate Eco-friendly, simple setup

Notes :

  • Acid chloride methods offer superior yields but require stringent anhydrous conditions.
  • Solvent-free approaches, while lower-yielding, reduce waste and operational complexity.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • FT-IR : Distinctive peaks at 1655 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), and 3300 cm⁻¹ (N-H) confirm amide bond formation.
  • ¹³C NMR : Resonances at δ 172.8 (CO), 42.5 (CH₂N), and 28.1 (CH₃CO) align with expected structural features.
  • XRD : Anticipated monoclinic crystal system with P2₁/c space group, based on related propanamides.

Purity Assessment

Elemental analysis and HPLC (≥98% purity) ensure batch consistency. Melting points (~180–185°C) further validate crystallinity.

Q & A

Q. How can metabolic stability be assessed in preclinical studies?

  • Methodological Answer : Conduct in vitro liver microsome assays (human or rat):
  • Incubate 1 μM compound with NADPH-regenerating system at 37°C.
  • Sample at 0, 15, 30, 60 minutes for LC-MS quantification.
  • Calculate intrinsic clearance (Clint) using the half-life method. Reported Clint for this compound is 12 mL/min/kg, indicating moderate hepatic extraction .

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